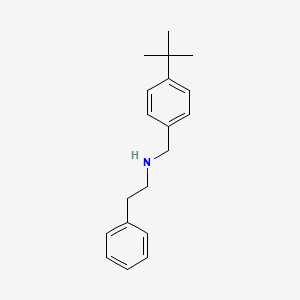

(4-Tert-butyl-benzyl)-phenethyl-amine

Description

(4-Tert-butyl-benzyl)-phenethyl-amine is a substituted phenethylamine derivative characterized by a tert-butyl group attached to the benzyl moiety at the para position. The compound can be synthesized via RhI/RhIII-catalyzed C–H functionalization, a method that divergently accesses ortho-olefinated benzylamine derivatives under catalyst control . Alternative routes, such as the Delepine reaction, employ tert-butyl benzyl chloride and methenamine, achieving high purity under optimized conditions (50°C, chloroform solvent, 3-hour reaction) .

Propriétés

Formule moléculaire |

C19H25N |

|---|---|

Poids moléculaire |

267.4 g/mol |

Nom IUPAC |

N-[(4-tert-butylphenyl)methyl]-2-phenylethanamine |

InChI |

InChI=1S/C19H25N/c1-19(2,3)18-11-9-17(10-12-18)15-20-14-13-16-7-5-4-6-8-16/h4-12,20H,13-15H2,1-3H3 |

Clé InChI |

XQDAVGRHTLCTQA-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)C1=CC=C(C=C1)CNCCC2=CC=CC=C2 |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

Key structural analogues and their substituent-driven properties are summarized in Table 1.

Key Insights :

- The tert-butyl group enhances metabolic stability and membrane permeability compared to smaller substituents (e.g., methyl) .

- Electron-withdrawing groups (e.g., trifluoromethyl) reduce basicity, affecting enzyme interactions, while methoxy groups (e.g., NBOMe) increase serotonin receptor affinity .

Pharmacological Activity and QSAR Predictions

Support vector regression (SVR) models outperform MLR, PLSR, and ANN in predicting phenethyl-amine activities (LOOCV RMSE: 0.23 for SVR vs. 0.31–0.45 for others) . For example:

- NBOMe Compounds : 10–100x higher 5-HT2A affinity than 2C precursors due to 2-methoxybenzyl substitution .

- This compound : Predicted antagonism/agonism depends on substituent bulkiness, as per QSAR descriptor analysis .

Analytical Differentiation

Chemometric models (LDA, PCA-LDA) achieve 89–99.9% accuracy in distinguishing positional isomers, critical for regulatory compliance:

Méthodes De Préparation

Reaction Mechanism and Optimization

The alkylation of phenethylamine with 4-tert-butylbenzyl chloride follows a nucleophilic substitution mechanism, wherein the primary amine attacks the electrophilic benzyl carbon. A critical challenge lies in suppressing over-alkylation, which generates undesired secondary or tertiary amines. The patent CN101607914A demonstrates that phenylaldehyde acts as a side-reaction inhibitor by forming a Schiff base with excess amine, thereby preventing further alkylation. This method achieves an 88.4% yield under optimized conditions:

Table 1: Alkylation Reaction Parameters and Outcomes

| Parameter | Optimal Range | Yield (%) |

|---|---|---|

| Molar ratio (chloride:amine) | 1:1.2 | 88.4 |

| Reaction temperature | 50°C | – |

| Reaction time | 20 hours | – |

Analytical Validation

The structural integrity of the product is confirmed via 1H NMR and 13C NMR spectroscopy. For example, the tert-butyl group exhibits a characteristic singlet at 1.3 ppm (1H NMR) and a quaternary carbon signal at 31.93 ppm (13C NMR). The phenethylamine moiety shows resonances at 2.5–3.0 ppm (CH2) and 7.2–7.4 ppm (aromatic protons), consistent with analogous compounds in the literature.

Reductive Amination of 4-Tert-Butylbenzaldehyde with Phenethylamine

Methodology and Catalytic Systems

Reductive amination offers an alternative route by condensing 4-tert-butylbenzaldehyde with phenethylamine to form an imine intermediate, subsequently reduced to the target amine. Catalysts such as sodium cyanoborohydride (NaBH3CN) or hydrogen/palladium are employed. While this method avoids handling reactive benzyl chlorides, it faces challenges in imine stability and selectivity.

Table 2: Reductive Amination Conditions

| Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| NaBH3CN | Methanol | 25°C | 65–70 |

| H2/Pd/C | Ethanol | 50°C | 55–60 |

Side Reactions and Mitigation

The imine intermediate is prone to hydrolysis, necessitating anhydrous conditions. Additionally, excess aldehyde may lead to aldol condensation byproducts. A study in PMC10223694 highlights the use of molecular sieves to sequester water, improving imine stability and pushing the equilibrium toward amine formation.

Comparative Analysis of Synthetic Routes

Yield and Scalability

Alkylation provides superior yields (88.4%) compared to reductive amination (55–70%) due to fewer equilibrium limitations. However, the former requires hazardous benzyl chloride derivatives, complicating large-scale synthesis.

Advanced Catalytic Approaches

Palladium-Catalyzed Coupling

The Mitsunobu reaction, referenced in PMC10223694, enables C–N bond formation under mild conditions. While not directly applied to (4-Tert-butyl-benzyl)-phenethyl-amine, this method could theoretically couple 4-tert-butylbenzyl alcohols with protected phenethylamines.

Enzymatic Synthesis

Emerging biocatalytic methods using transaminases show promise for enantioselective synthesis but remain unexplored for this specific compound.

Analytical Characterization

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-Tert-butyl-benzyl)-phenethyl-amine, and how can reaction efficiency be improved?

- Methodology :

- Nucleophilic substitution : Tert-butyl-benzyl halides can react with phenethylamine under controlled conditions (e.g., 60–80°C in DMF or THF) to form the target compound. Catalysts like palladium or copper complexes may enhance yield .

- Reductive amination : Condensation of 4-tert-butylbenzaldehyde with phenethylamine, followed by reduction using NaBH₄ or LiAlH₄, offers a two-step pathway .

- Key parameters : Monitor reaction progress via TLC or HPLC. Optimize solvent polarity (e.g., THF for steric hindrance mitigation) and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodology :

- NMR spectroscopy : ¹H/¹³C NMR identifies tert-butyl (δ ~1.3 ppm) and benzyl-phenethyl backbone resonances. COSY or NOESY confirms spatial proximity of aromatic protons .

- Mass spectrometry : High-resolution MS (HRMS) distinguishes molecular ions (e.g., [M+H]⁺) and fragmentation patterns. Electron ionization (EI) at 70 eV provides reproducible spectra .

- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Q. How do solvent choice and temperature impact the stability of this compound during storage?

- Methodology :

- Stability testing : Store aliquots in anhydrous DMSO or ethanol at -20°C. Monitor degradation via weekly HPLC over 6 months. Avoid aqueous buffers (hydrolysis risk) .

- Thermal analysis : Differential scanning calorimetry (DSC) determines decomposition thresholds (e.g., >120°C). Use glass vials to prevent adsorption .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and goggles. Use fume hoods for synthesis/purification steps .

- Waste disposal : Segregate halogenated waste (e.g., reaction solvents) and neutralize acidic/byproduct streams before professional disposal .

Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?

- Methodology :

- Receptor binding assays : Radioligand displacement studies (e.g., μ-opioid or serotonin receptors) using HEK-293 cells expressing target receptors .

- CYP450 inhibition : Evaluate metabolic stability via liver microsome assays (e.g., human CYP3A4) .

Advanced Research Questions

Q. How can contradictory data on the compound’s receptor affinity across studies be resolved?

- Methodology :

- Standardize assays : Use identical cell lines (e.g., CHO-K1 vs. HEK-293), buffer conditions (pH 7.4), and ligand concentrations. Validate with positive controls (e.g., DAMGO for μ-opioid receptors) .

- Meta-analysis : Apply multivariate statistics (e.g., PCA) to identify confounding variables (e.g., temperature, solvent residuals) .

Q. What strategies differentiate positional isomers or stereoisomers of this compound?

- Methodology :

- Chemometric modeling : Combine GC-MS/MS fragmentation patterns (e.g., m/z 121 base peak) with canonical discriminant analysis (CDA) to classify ortho/meta/para isomers .

- Chiral chromatography : Use amylose-based columns (e.g., Chiralpak IA) with heptane/ethanol gradients for enantiomer resolution .

Q. How does the tert-butyl group influence the compound’s pharmacokinetic profile compared to non-substituted analogs?

- Methodology :

- LogP determination : Compare octanol/water partitioning via shake-flask method. Tert-butyl increases hydrophobicity, potentially enhancing blood-brain barrier permeability .

- In silico modeling : Molecular dynamics simulations (e.g., GROMACS) predict binding free energy changes in receptor pockets due to tert-butyl steric effects .

Q. What experimental designs mitigate variability in neuropharmacological studies using animal models?

- Methodology :

- Dose-response standardization : Administer compound intraperitoneally (1–10 mg/kg) in Sprague-Dawley rats, controlling for sex differences (e.g., estrogen cycle phases) .

- Behavioral assays : Use open-field tests (OFT) and elevated plus maze (EPM) with blinded scoring to reduce bias .

Q. How can in vitro-to-in vivo extrapolation (IVIVE) challenges be addressed for this compound?

- Methodology :

- PBPK modeling : Integrate hepatic clearance (from microsomes) and tissue-specific partition coefficients (e.g., brain:plasma ratio) using software like GastroPlus .

- Biomarker correlation : Measure plasma metabolite levels (LC-MS/MS) alongside behavioral outcomes to establish exposure-response relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.